4-Ethyl isatin
Overview
Description
4-Ethyl isatin is a chemical compound with the CAS Number: 34934-05-9 and Linear Formula: C10H9NO2 . It has a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of 4-Ethyl isatin and its derivatives has been reported in several studies . For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .Molecular Structure Analysis
The molecular structure of 4-Ethyl isatin consists of a core isatin moiety, which is an indole derivative, with an ethyl group attached .Chemical Reactions Analysis
Isatin and its derivatives, including 4-Ethyl isatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . Electrochemical characterization of isatin-thiosemicarbazone derivatives has demonstrated an irreversible oxidation process .Scientific Research Applications
Synthesis and Bioactivity
4-Ethyl isatin derivatives have been actively researched for their synthesis and bioactivity. Notably, ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, a derivative of isatin, has shown promising antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).
Chemical Properties and Applications
Isatin, including its derivatives like 4-ethyl isatin, serves as a versatile substrate for synthesizing a wide variety of heterocyclic compounds. These compounds are crucial for drug synthesis and have pharmacological properties relevant in areas like anticancer drugs, antibiotics, and antidepressants (Garden & Pinto, 2001).
Role in Corrosion Inhibition
An isatin-aniline compound, namely ethyl 4-amino-N-(3-isatinyl) benzoate (AIB), has been synthesized and used effectively as a corrosion inhibitor for mild steel in hydrochloric acid, showcasing its industrial application potential (Al-Azawi, 2018).
Anticancer and Antimicrobial Potential
A series of homonuclear and heteronuclear bis-isatin derivatives, including 4-ethyl variants, have shown significant anti-mycobacterial activities, particularly against MTB H37Rv and MDR-TB strains, indicating their potential in treating bacterial infections and tuberculosis (Xu et al., 2018).
Free Radical Scavenging
Studies on N-substituted isatin derivatives, including N-ethyl isatin, have shown them to be potent small molecules with enhanced free radical scavenger properties, beneficial in protecting cells from oxidative stress (Chen et al., 2011).
Antioxidant, Anticoagulant, and Fibrinolytic Activities
Isatin derivatives, including 4-ethyl isatin, have been synthesized and evaluated for various biological activities. Notably, some of these derivatives exhibited high antioxidant, anticoagulant, and fibrinolytic activities, underscoring their potential therapeutic uses (El-serwy et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAWBMSCAGKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550566 | |
Record name | 4-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl isatin | |
CAS RN |
34934-05-9 | |
Record name | 4-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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